![molecular formula C7H7IN2O B1604034 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine CAS No. 351447-07-9](/img/structure/B1604034.png)
6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Overview
Description
“6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine” is a chemical compound with the molecular formula C7H7IN2O . It has an average mass of 262.048 Da and a monoisotopic mass of 261.960297 Da .
Molecular Structure Analysis
The molecular structure of “6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine” is represented by the SMILES stringIc1ccc2NCCOc2n1
. Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Medicinal Chemistry: Synthesis of Novel Pharmacophores
6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: serves as a key intermediate in the synthesis of novel pharmacophores. Its unique structure allows for the introduction of various functional groups, aiding in the creation of new molecules with potential therapeutic effects .
Drug Discovery: Analgesic and Anti-inflammatory Agents
Recent studies have explored the use of this compound in the synthesis of morpholine analogues, which have been tested for their analgesic and anti-inflammatory properties. This highlights its role in the development of new pain management drugs .
Biological Research: Antitumor Activities
The compound’s derivatives are being investigated for their antitumor activities. Specifically, they are being studied as inhibitors of topoisomerase II alpha, a key enzyme involved in DNA replication and cell division, which is a promising target in cancer therapy .
Cell Proliferation: Enhancing Endothelial Cell Growth
A derivative of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine has been found to improve the proliferation of human umbilical vein endothelial cells. This application is crucial for regenerative medicine and wound healing research .
Material Science: Advanced Battery Research
In the field of advanced battery science, this compound is being utilized for its electrochemical properties. Researchers are investigating its potential use in the development of high-performance batteries .
Analytical Chemistry: Chromatography and Mass Spectrometry
Due to its distinct chemical properties, 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is used as a standard or reference compound in chromatography and mass spectrometry. This aids in the identification and quantification of complex mixtures in various samples .
properties
IUPAC Name |
6-iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O/c8-6-2-1-5-7(10-6)9-3-4-11-5/h1-2H,3-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYFURNXEWAAMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)N=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634056 | |
Record name | 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
351447-07-9 | |
Record name | 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50634056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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